1-[6-(4-fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride
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Overview
Description
1-[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a fluorophenoxy group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(4-fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride typically involves multiple steps, starting with the preparation of the pyridine derivative
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃) or halides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyridine derivatives.
Scientific Research Applications
1-[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[6-(4-fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
1-[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride is unique due to its specific structural features. Similar compounds include:
1-[6-(3-fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride: Similar structure but with a different position of the fluorine atom on the phenyl ring.
1-[6-(4-chlorophenoxy)pyridin-3-yl]methanamine dihydrochloride: Similar structure but with a chlorine atom instead of fluorine.
These compounds may exhibit different biological activities and chemical properties due to the variations in their molecular structures.
Properties
CAS No. |
2763754-77-2 |
---|---|
Molecular Formula |
C12H13Cl2FN2O |
Molecular Weight |
291.1 |
Purity |
95 |
Origin of Product |
United States |
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